2-Deoxy-20-hydroxyecdysone

Vue d'ensemble

Description

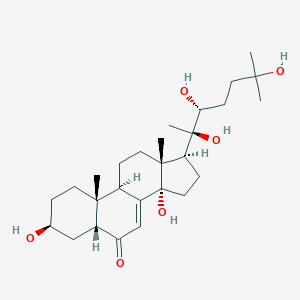

2-Deoxy-20-hydroxyecdysone is a naturally occurring ecdysteroid, a class of polyhydroxylated sterols that function as molting and metamorphosis hormones in insects, crustaceans, fungi, and nematodes . This compound is found in various plant species, including Blechnum minus, Diploclisia glaucescens, and Rhaponticum carthamoides . Ecdysteroids, including this compound, are known for their wide spectrum of pharmacological activities in humans, without exerting toxic, androgenic, or estrogenic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Deoxy-20-hydroxyecdysone involves multiple steps, starting from simpler steroidal precursors. The key steps include hydroxylation and deoxygenation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations .

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources, followed by purification using techniques such as column chromatography and recrystallization. The content of this compound in plants like Rhaponticum carthamoides makes it a viable source for large-scale extraction .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Deoxy-20-hydroxyecdysone undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate.

Reduction: Reduction of ketone groups to alcohols using reducing agents like sodium borohydride.

Substitution: Introduction of different functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products: The major products formed from these reactions include various hydroxylated and deoxygenated derivatives of this compound, which can be further modified for specific applications .

Applications De Recherche Scientifique

Anabolic Effects

Research indicates that 2-deoxy-20-hydroxyecdysone exhibits anabolic properties , promoting muscle growth and protein synthesis. In vitro studies using murine C2C12 myoblast cells have demonstrated that this compound can stimulate protein synthesis similarly to insulin-like growth factor-1, suggesting its potential as a performance-enhancing agent in sports medicine .

Anti-Diabetic Properties

The compound has shown promise in managing diabetes by reducing hyperglycemia and improving insulin sensitivity in animal models. Studies have reported that treatment with this compound can lower blood glucose levels and enhance glucose uptake in skeletal muscles .

Cardiovascular Benefits

Preclinical studies suggest that this compound may have cardioprotective effects . It has been associated with reduced plasma cholesterol levels and improved lipid profiles, which are crucial for cardiovascular health . The activation of the Mas1 receptor is believed to mediate these effects, linking it to the renin-angiotensin system .

Embryonic Development

In entomological research, this compound has been implicated in the embryonic development of insects such as Bombyx mori (silkworm). Its administration has been shown to influence developmental pathways, potentially preventing diapause in embryos . This suggests applications in agricultural biotechnology for pest management through hormonal manipulation.

Data Tables

Clinical Trials for Muscle Wasting

A clinical trial evaluated the effects of this compound on patients with muscle wasting conditions such as Duchenne muscular dystrophy. Preliminary results indicated increased muscle mass and strength, supporting its use as a therapeutic agent for muscle degenerative diseases .

Diabetic Animal Models

In diabetic rat models, administration of this compound resulted in significant reductions in fasting blood glucose levels and improved insulin sensitivity compared to control groups. These findings highlight its potential role in diabetes management .

Mécanisme D'action

2-Deoxy-20-hydroxyecdysone exerts its effects by binding to ecdysone receptors, which are nuclear receptors involved in gene regulation. This binding triggers a cascade of molecular events, leading to the activation of specific genes responsible for molting and metamorphosis in insects . In mammals, it interacts with various signaling pathways, including those involved in muscle growth and repair .

Comparaison Avec Des Composés Similaires

20-Hydroxyecdysone: A well-studied ecdysteroid with similar biological activities but differs in its hydroxylation pattern.

Ajugasterone C: Another ecdysteroid with distinct structural features and biological activities.

Polypodine B: Known for its unique chemical structure and pharmacological properties.

Uniqueness: 2-Deoxy-20-hydroxyecdysone is unique due to its specific deoxygenation at the C-2 position, which influences its biological activity and interaction with ecdysone receptors . This structural feature distinguishes it from other ecdysteroids and contributes to its specific pharmacological profile .

Activité Biologique

2-Deoxy-20-hydroxyecdysone (2d20E) is a phytoecdysteroid, a class of compounds that are structurally similar to the insect molting hormone ecdysone. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of 20-hydroxyecdysone (20E), which is known for its various biological effects in both insects and mammals. The structural modification of removing the hydroxyl group at the C-2 position distinguishes it from its parent compound. This alteration may influence its biological activity and efficacy.

1. Enzyme Inhibition

Recent studies have demonstrated that this compound exhibits enzyme inhibitory properties, particularly against cholinesterases and tyrosinase:

- Cholinesterase Inhibition : Ecdysteroids, including this compound, have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In one study, this compound demonstrated modest AChE inhibitory activity compared to standard inhibitors like galantamine .

- Tyrosinase Inhibition : The compound also exhibited inhibitory effects on tyrosinase, an enzyme critical in melanin production. The inhibition level was lower compared to traditional inhibitors such as kojic acid, indicating a potential role in cosmetic applications for skin lightening .

| Compound | AChE Inhibition (mg GALAE/g) | Tyrosinase Inhibition (mg KAE/g) |

|---|---|---|

| This compound | Moderate | 20.34 |

| 20-Hydroxyecdysone | High | 19.65 |

| Kojic Acid | N/A | 20.34 |

2. Antidiabetic Effects

Research indicates that ecdysteroids, including this compound, may possess antidiabetic properties. They have been shown to inhibit α-amylase, an enzyme involved in carbohydrate digestion, thereby potentially reducing postprandial blood glucose levels . This suggests that these compounds could be beneficial in managing diabetes.

3. Anabolic Effects

Both this compound and its parent compound, 20-hydroxyecdysone, are recognized for their anabolic effects, promoting muscle growth and protein synthesis. Studies have indicated that these compounds can stimulate mRNA translation, enhancing muscle performance and recovery .

Case Studies

Several studies have explored the pharmacological effects of ecdysteroids:

- Animal Studies : In rodent models, administration of ecdysteroids resulted in increased muscle mass and improved physical performance metrics. These findings suggest a potential application in sports nutrition and recovery supplements .

- Clinical Trials : Preliminary clinical trials have begun assessing the safety and efficacy of ecdysteroids in human subjects for various applications, including weight management and muscle preservation during aging .

Propriétés

IUPAC Name |

(3S,5R,9R,10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O6/c1-23(2,31)10-9-22(30)26(5,32)21-8-13-27(33)18-15-20(29)19-14-16(28)6-11-24(19,3)17(18)7-12-25(21,27)4/h15-17,19,21-22,28,30-33H,6-14H2,1-5H3/t16-,17-,19-,21-,22+,24+,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTQSSGVHLUIBL-GLPVALQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1C(=O)C=C3C2CCC4(C3(CCC4C(C)(C(CCC(C)(C)O)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1C(=O)C=C3[C@@H]2CC[C@]4([C@]3(CC[C@@H]4[C@](C)([C@@H](CCC(C)(C)O)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432733 | |

| Record name | 2-Deoxy-20-hydroxyecdysone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17942-08-4 | |

| Record name | 2-Deoxy-20-hydroxyecdysone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.